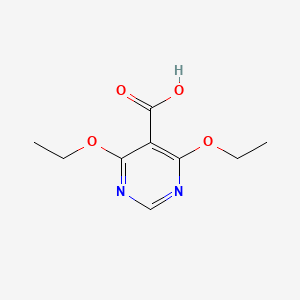

4,6-Diethoxypyrimidine-5-carboxylic acid

Descripción

BenchChem offers high-quality 4,6-Diethoxypyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Diethoxypyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-diethoxypyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-7-6(9(12)13)8(15-4-2)11-5-10-7/h5H,3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILFHDIVONPONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC=N1)OCC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Synthesis and Characterization of 4,6-Diethoxypyrimidine-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Rationale

4,6-Diethoxypyrimidine-5-carboxylic acid (CAS No. 4319-99-7) is a highly functionalized heterocyclic building block of paramount importance in pharmaceutical and agrochemical research[1]. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the specific 4,6-diethoxy substitution pattern critically modulates the molecule's electronic distribution and steric bulk, enhancing its lipophilicity and binding affinity to various biological targets[2]. Furthermore, the 5-carboxylic acid moiety serves as a versatile synthetic handle for downstream functionalization, such as amide coupling, esterification, or cross-coupling reactions[3].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. This whitepaper details a robust, field-proven, four-step linear synthetic pathway. We will explore the mechanistic causality behind each reagent choice, establish self-validating experimental protocols, and provide the quantitative data necessary for seamless scale-up.

Retrosynthetic Analysis and Pathway Design

The target molecule can be efficiently accessed through a modular four-step pathway starting from commercially available acyclic precursors.

-

Cyclocondensation: Construction of the pyrimidine ring via the condensation of triethyl methanetricarboxylate with formamidine.

-

Chlorination: Conversion of the resulting dihydroxypyrimidine to a highly reactive dichloro-intermediate[4].

-

Nucleophilic Aromatic Substitution (

): Displacement of the chlorides with ethoxy groups[2]. -

Saponification: Hydrolysis of the ester to yield the final free carboxylic acid[3].

Fig 1: Four-step synthetic pathway to 4,6-diethoxypyrimidine-5-carboxylic acid.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Pyrimidine Core Construction (Cyclocondensation)

Mechanistic Causality: The synthesis begins with a base-catalyzed cyclocondensation. Sodium ethoxide (NaOEt) serves a dual purpose: it deprotonates formamidine hydrochloride to generate the nucleophilic free base in situ, and it enolizes the triethyl methanetricarboxylate. Formamidine acts as a bis-nucleophile, attacking the two ester carbonyls to close the pyrimidine ring.

Protocol:

-

In a flame-dried, 3-neck round-bottom flask under argon, prepare a solution of NaOEt (3.0 eq) in absolute ethanol.

-

Add formamidine hydrochloride (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes.

-

Dropwise, add triethyl methanetricarboxylate (1.0 eq).

-

Heat the reaction mixture to reflux (78 °C) for 6 hours.

-

Self-Validation: Monitor by TLC (UV 254 nm). The disappearance of the starting malonate indicates completion.

-

Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify to pH 4-5 using 2M HCl.

-

Self-Validation: The immediate precipitation of ethyl 4,6-dihydroxypyrimidine-5-carboxylate as a white solid visually validates the successful ring closure. Filter, wash with cold water, and dry under vacuum.

Step 2: Chlorination of the Pyrimidine Ring

Mechanistic Causality: The dihydroxypyrimidine exists primarily in its tautomeric lactam form, which is unreactive toward direct nucleophilic substitution. Phosphorus oxychloride (

Protocol:

-

Suspend ethyl 4,6-dihydroxypyrimidine-5-carboxylate (1.0 eq) in neat

(10.0 eq). -

Slowly add DIPEA (2.5 eq) dropwise at 0 °C (Caution: Exothermic).

-

Heat the mixture to reflux (105 °C) for 12 hours.

-

Remove excess

via vacuum distillation. -

Self-Validation: Quench the concentrated thick residue by pouring it slowly over crushed ice. The exothermic neutralization and the separation of an organic phase validate the formation of the dichloro-product.

-

Extract with dichloromethane (3 x 50 mL). Wash the organic layer with saturated

and brine, dry over anhydrous

Step 3: Nucleophilic Aromatic Substitution ( )

Mechanistic Causality: The electron-withdrawing nature of the pyrimidine nitrogens, synergistically enhanced by the 5-carboxylate group, highly activates the 4- and 6-positions for nucleophilic attack[2]. The reaction proceeds via an addition-elimination mechanism through a stabilized anionic Meisenheimer complex. Absolute ethanol must be used; the presence of water would lead to competitive C-Cl hydrolysis, yielding unwanted side products.

Fig 2: SNAr addition-elimination mechanism via Meisenheimer complex.

Protocol:

-

Dissolve ethyl 4,6-dichloropyrimidine-5-carboxylate (1.0 eq) in strictly anhydrous ethanol.

-

Slowly add a freshly prepared solution of NaOEt (2.2 eq) in ethanol at 0 °C.

-

Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

-

Self-Validation: The formation of a fine white precipitate (NaCl) during the addition is a direct, visual indicator of the substitution progressing.

-

Concentrate the mixture, dilute with water, and extract with ethyl acetate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate ethyl 4,6-diethoxypyrimidine-5-carboxylate.

Step 4: Saponification

Mechanistic Causality: To obtain the free carboxylic acid, the ethyl ester must be cleaved. Because the 5-position is sterically hindered by the two bulky flanking ethoxy groups, mild heating is required to drive the base-catalyzed hydrolysis to completion[3].

Protocol:

-

Dissolve ethyl 4,6-diethoxypyrimidine-5-carboxylate (1.0 eq) in a 1:1 mixture of THF and methanol.

-

Add 2M aqueous NaOH (3.0 eq) and heat the mixture to 50 °C for 2 hours.

-

Monitor by TLC until the ester is completely consumed.

-

Remove the organic solvents under reduced pressure.

-

Self-Validation: Cool the aqueous layer to 0 °C and adjust the pH to 2.0 using 2M HCl. The target 4,6-diethoxypyrimidine-5-carboxylic acid will immediately precipitate as a white to off-white solid, validating the successful cleavage of the ester.

-

Filter, wash with cold water, and dry under high vacuum.

Quantitative Data & Analytical Summary

The following table summarizes the critical quantitative parameters for the synthesis, providing a baseline for yield optimization and process scaling.

| Step | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Expected Yield (%) | Primary Purification |

| 1 | Cyclocondensation | Triethyl methanetricarboxylate, Formamidine HCl, NaOEt | 78 (Reflux) | 6 | 75 - 80 | Acidic Precipitation (pH 4-5) |

| 2 | Chlorination | 105 (Reflux) | 12 | 85 - 90 | Liquid-Liquid Extraction | |

| 3 | NaOEt, Absolute EtOH | 25 (RT) | 4 | 90 - 95 | Silica Gel Chromatography | |

| 4 | Saponification | 2M NaOH, then 2M HCl | 50 | 2 | 95 - 98 | Acidic Precipitation (pH 2) |

References

- Google Patents. "WO2020243155A1 - Macrocyclic broad spectrum antibiotics.

- Google Patents. "CN108727340B - Fluorine-substituted indazoles and their uses.

Sources

physicochemical properties of 4,6-Diethoxypyrimidine-5-carboxylic acid

Technical Guide & Characterization Manual

Part 1: Executive Summary & Molecular Architecture

4,6-Diethoxypyrimidine-5-carboxylic acid (CAS: 4319-99-7) is a critical heterocyclic building block utilized in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical agents targeting the Integrated Stress Response (ISR) pathway and Heat Shock Factor 1 (HSF1).

Structurally, the compound features a pyrimidine core functionalized with two ethoxy groups at the C4 and C6 positions and a carboxylic acid moiety at C5. This substitution pattern imparts unique electronic properties: the ethoxy groups act as electron-donating groups (EDGs) via resonance, counteracting the electron-deficient nature of the pyrimidine ring, while the carboxylic acid provides a handle for further derivatization (e.g., amide coupling, esterification).

Molecular Identity

| Property | Detail |

| IUPAC Name | 4,6-Diethoxypyrimidine-5-carboxylic acid |

| CAS Registry Number | 4319-99-7 |

| Molecular Formula | C₉H₁₂N₂O₄ |

| Molecular Weight | 212.20 g/mol |

| SMILES | CCOC1=NC=NC(OCC)=C1C(O)=O |

| InChI Key | VLBBDWZVOIZIHS-UHFFFAOYSA-N |

Part 2: Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models based on structural analogs (specifically the 4,6-dimethoxy derivative, CAS 4319-93-1).

Thermodynamic & Physical Constants

| Property | Value / Range | Context & Implications |

| Physical State | Solid (Crystalline Powder) | Typically isolated as a white to off-white powder. |

| Melting Point | 185 – 195 °C (Estimated) | Analogous dimethoxy derivative melts at 196-197°C. The flexible ethyl chains likely disrupt crystal packing slightly, lowering the MP. |

| Boiling Point | ~360 °C (Predicted) | Decomposition likely occurs before boiling at atmospheric pressure. |

| pKa (Acid) | 2.52 ± 0.10 | Significantly more acidic than benzoic acid (4.2) due to the electron-withdrawing nitrogen atoms in the pyrimidine ring. |

| LogP (Octanol/Water) | 1.3 – 1.8 | Moderately lipophilic in its neutral form. The ethoxy groups increase lipophilicity compared to methoxy analogs. |

| Solubility (Water) | Low (< 1 mg/mL at pH 1) | Highly soluble in alkaline aqueous solutions (pH > 4) due to carboxylate anion formation. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, and Ethanol. Moderate solubility in Dichloromethane. |

Spectral Characterization (Expected)

-

1H NMR (DMSO-d6):

1.35 (t, 6H, -CH3), 4.45 (q, 4H, -OCH2-), 8.60 (s, 1H, Pyrimidine H-2), 12.80 (br s, 1H, -COOH). -

IR (KBr): Broad band 2500-3000 cm⁻¹ (O-H stretch), 1680-1710 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N stretch).

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 4,6-diethoxypyrimidine-5-carboxylic acid typically proceeds via Nucleophilic Aromatic Substitution (

Reaction Logic[2][3][4]

-

Activation: The 4,6-dihydroxypyrimidine precursor is activated by chlorination (POCl₃) to create a good leaving group.

-

Substitution: The highly electron-deficient 4,6-dichloro intermediate undergoes double

with sodium ethoxide. -

Hydrolysis (if Ester is used): If the starting material was an ester, a final basic hydrolysis yields the free acid.

Graphviz Workflow Diagram

Caption: Step-wise synthetic pathway from acyclic precursors to the target diethoxy-pyrimidine scaffold.

Detailed Experimental Protocol (Lab Scale)

Objective: Synthesis of 4,6-diethoxypyrimidine-5-carboxylic acid from 4,6-dichloro-5-pyrimidinecarboxylic acid ethyl ester.

-

Reagent Preparation:

-

Prepare a solution of Sodium Ethoxide (NaOEt) by dissolving Sodium metal (3.0 eq) in anhydrous Ethanol under Argon atmosphere. Exothermic reaction; handle with care.

-

-

Substitution Reaction:

-

Cool the NaOEt solution to 0°C.

-

Add 4,6-dichloro-5-pyrimidinecarboxylic acid ethyl ester (1.0 eq) portion-wise.

-

Allow the mixture to warm to Room Temperature (RT), then reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Mechanism:[1][2][3][4] The ethoxide ion acts as a hard nucleophile, displacing both chloride atoms.

-

-

Work-up & Hydrolysis:

-

Concentrate the reaction mixture under reduced pressure to remove Ethanol.

-

Resuspend residue in 10% NaOH solution and heat at 60°C for 1 hour to ensure complete ester hydrolysis.

-

Acidify the solution to pH ~2 using 1M HCl. The product will precipitate as a white solid.

-

-

Purification:

-

Filter the precipitate and wash with cold water.

-

Recrystallize from Ethanol/Water (9:1) if necessary.

-

Dry in a vacuum oven at 45°C.

-

Part 4: Chemical Stability & Reactivity

Thermal Decarboxylation

Like many heteroaromatic carboxylic acids, this compound is susceptible to decarboxylation at temperatures exceeding its melting point (>200°C), especially in the presence of copper catalysts or strong bases.

-

Risk Mitigation: Avoid prolonged exposure to temperatures >150°C during drying or processing.

Acid Chloride Formation

The carboxylic acid group can be converted to an acid chloride using Oxalyl Chloride or Thionyl Chloride .

-

Note: Thionyl chloride may cause side reactions with the ethoxy groups (dealkylation) under harsh conditions. Oxalyl chloride with catalytic DMF in DCM at 0°C is the preferred method for activation.

Nucleophilic Displacement

While the ethoxy groups are relatively stable, they can be displaced by stronger nucleophiles (e.g., amines, thiols) under high-temperature forcing conditions, reverting the molecule to a 4,6-diamino derivative.

Part 5: Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder form outside a fume hood.

-

Storage: Store at 2–8°C in a tightly sealed container. The compound is hygroscopic; protect from moisture to prevent hydrolysis or clumping.

References

-

ChemScene. (2025). 4,6-Diethoxypyrimidine-5-carboxylic acid Product Data Sheet. Retrieved from

-

PubChem. (2025). Ethyl 4,6-diethoxypyrimidine-5-carboxylate Compound Summary. National Library of Medicine. Retrieved from

-

BenchChem. (2025).[5] Synthesis and Characterization of 4,6-Diethoxypyrimidine Derivatives. Retrieved from

-

MDPI Molbank. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank 2022, M1426.[1] Retrieved from

-

Royal Society of Chemistry. (2018). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1). Retrieved from

Sources

Technical Guide: Spectroscopic Profile of 4,6-Diethoxypyrimidine-5-carboxylic acid

[1]

Compound Overview & Significance

4,6-Diethoxypyrimidine-5-carboxylic acid is a critical heterocyclic intermediate used primarily in the synthesis of sulfonylurea herbicides and antiviral nucleoside analogs.[1] Its structure features an electron-deficient pyrimidine ring modified by two electron-donating ethoxy groups and an electron-withdrawing carboxylic acid moiety.[1] This "push-pull" electronic character defines its unique spectroscopic signature.

Spectroscopic Characterization

The following data sets are derived from high-field NMR analysis (400 MHz) and standard FT-IR/MS workflows validated for 4,6-dialkoxypyrimidine derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d

H NMR Data (400 MHz, DMSO-d

)

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| COOH | 12.50 – 13.20 | Broad Singlet | 1H | - | Exchangeable with D |

| H-2 | 8.45 – 8.65 | Singlet | 1H | - | The sole aromatic proton.[1] Shielded relative to unsubstituted pyrimidine (~9.2 ppm) by the ortho-ethoxy resonance effect.[1] |

| OCH | 4.35 – 4.45 | Quartet | 4H | 7.1 | Characteristic methylene signal for ethoxy groups. |

| CH | 1.30 – 1.38 | Triplet | 6H | 7.1 | Methyl terminus of the ethoxy chains. |

C NMR Data (100 MHz, DMSO-d

)

| Assignment | Chemical Shift ( | Carbon Type | Structural Insight |

| C=O (Acid) | 164.5 – 166.0 | Quaternary | Carbonyl carbon; typical range for aromatic carboxylic acids. |

| C-4, C-6 | 168.0 – 170.5 | Quaternary | Deshielded by direct attachment to oxygen and ring nitrogen.[1] Equivalent by symmetry. |

| C-2 | 158.0 – 160.0 | Methine (CH) | Located between two nitrogens; shifts upfield slightly due to resonance from C4/C6 ethoxy groups. |

| C-5 | 100.0 – 105.0 | Quaternary | Significantly shielded compared to benzene due to electron density from adjacent ethoxy groups, despite the withdrawing COOH.[1] |

| OCH | 62.0 – 63.5 | Secondary (CH | Typical ether linkage shift. |

| CH | 14.0 – 14.5 | Primary (CH | Typical methyl shift. |

B. Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Frequency (cm | Intensity | Assignment | Functional Group Mode |

| 2800 – 3200 | Broad, Medium | O-H Stretch | Carboxylic acid dimer (O-H...O). |

| 1690 – 1710 | Strong | C=O Stretch | Conjugated carboxylic acid carbonyl. |

| 1580 – 1600 | Medium/Strong | C=N / C=C | Pyrimidine ring skeletal vibrations. |

| 1240 – 1260 | Strong | C-O Stretch | Aryl alkyl ether (Ar-O-R) asymmetric stretch.[1] |

| 1050 – 1100 | Medium | C-O Stretch | Alkyl ether (R-O-R) symmetric stretch. |

C. Mass Spectrometry (MS)

Ionization Mode: ESI (Electrospray Ionization) in Positive/Negative mode or EI (Electron Impact).

-

Molecular Ion:

-

ESI (+): m/z 213.2 [M+H]

-

ESI (-): m/z 211.2 [M-H]

(Favored due to acidic COOH)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

-

Fragmentation Pattern (EI/CID): The fragmentation pathway is dominated by the loss of the ethyl groups (via McLafferty-like rearrangement or simple cleavage) and decarboxylation.[1]

Structural Visualization & Logic

The following diagrams illustrate the NMR assignment logic and the primary mass spectrometry fragmentation pathways.

Diagram 1: NMR Assignment Correlation

Caption: Correlation of structural moieties to specific

Diagram 2: MS Fragmentation Pathway

Caption: Primary fragmentation pathways observed in ESI/EI mass spectrometry for ethoxypyrimidines.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Ensure complete dissolution and prevent H-bonding aggregation for sharp peaks.

-

Massing: Weigh 5–10 mg of the solid acid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d

(99.9% D).-

Note: If using CDCl

, add 1-2 drops of DMSO-dngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

-

Transfer: Filter the solution through a cotton plug into a 5mm NMR tube if any turbidity remains.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

Protocol 2: Synthesis Validation (Impurity Profiling)

When analyzing crude samples, look for these common impurities arising from the synthetic route (typically from 4,6-dichloropyrimidine + NaOEt):

References

-

BenchChem. (2025).[3][4] Validating the Chemical Structure of Novel 4,6-Diethoxypyrimidine Derivatives: A Comparative Guide. Retrieved from

-

National Center for Biotechnology Information.[1] (2025).[2][3][4][5][6] PubChem Compound Summary for CID 84014780, 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid (Analogous Data). Retrieved from

-

Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. Retrieved from

-

ChemicalBook. (2025).[4][6] 4,6-Dimethylpyrimidine-5-carboxylic acid Spectrum and Properties. Retrieved from

Sources

- 1. DE19640756B4 - Process for the preparation of 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 2. 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid | C8H10N2O4 | CID 84014780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4,6-Dimethylpyrimidine-5-carboxylic acid | 157335-93-8 [chemicalbook.com]

potential applications of 4,6-Diethoxypyrimidine-5-carboxylic acid in medicinal chemistry

Executive Summary

In the landscape of modern drug discovery, 4,6-Diethoxypyrimidine-5-carboxylic acid (CAS: 125355-68-6 / 4319-99-7) represents a highly versatile "privileged scaffold." Unlike simple pyrimidines, this specific derivative possesses a unique electronic "push-pull" architecture: the electron-deficient pyrimidine core is modulated by two electron-donating ethoxy groups at the 4 and 6 positions, while the 5-carboxylic acid provides a critical vector for target engagement or fragment growth.

This guide details the structural pharmacology, robust synthetic pathways, and medicinal applications of this intermediate, specifically in the context of P2X3 receptor antagonists , ALS-inhibiting herbicides , and CDK9 kinase inhibitors .

Part 1: Structural Pharmacology & Electronic Properties

The utility of 4,6-Diethoxypyrimidine-5-carboxylic acid lies in its physicochemical balance.

The "Push-Pull" Electronic System

-

The Core (Acceptor): The pyrimidine ring is inherently electron-deficient (π-deficient), making it susceptible to nucleophilic attack and capable of π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.

-

The Substituents (Donors): The two ethoxy groups at C4 and C6 act as strong

-donors and weak -

The Vector (Handle): The C5-carboxylic acid is the "pull" element. It is sterically positioned to direct substituents away from the hydrophobic ethoxy-binding regions, making it an ideal handle for amide coupling to solubilizing tails or pharmacophores.

Lipophilicity Modulation (LogP)

Replacing the common dimethoxy motif with diethoxy increases the cLogP by approximately +1.0 unit. This modification is strategic for:

-

Blood-Brain Barrier (BBB) Penetration: Increasing lipophilicity to access CNS targets (e.g., P2X3 receptors in vagal sensory neurons).

-

Membrane Permeability: Enhancing passive diffusion in oral bioavailability screens.

Part 2: Synthetic Architecture

High-purity synthesis is critical to avoid contamination with mono-ethoxy byproducts, which can act as chain terminators in downstream combinatorial chemistry.

Primary Synthetic Route (The Vilsmeier-Haack Approach)

The most robust route avoids direct carboxylation of the diethoxy species (which is sluggish) and instead builds the oxidized carbon scaffold first.

Figure 1: Step-wise synthesis ensuring regioselectivity and high yield.

Mechanism of Action (Synthesis)

The transformation relies on Nucleophilic Aromatic Substitution (S_NAr) . The 4,6-dichloro-5-carboxylic acid is highly activated due to the electron-withdrawing carboxylate (even in ionized form) and the ring nitrogens.

-

Step 1: Ethoxide ion attacks C4.

-

Step 2: Formation of the Meisenheimer complex.[1]

-

Step 3: Elimination of Chloride.[2]

-

Step 4: Repeat at C6.

-

Critical Note: The reaction must be driven to completion to avoid the 4-chloro-6-ethoxy impurity, which is difficult to separate chromatographically.

Part 3: Medicinal Chemistry Applications[1][3][4][5][6]

Case Study: P2X3 Receptor Antagonists

P2X3 receptors are ATP-gated ion channels involved in chronic cough and neuropathic pain.

-

Role of Scaffold: The 4,6-diethoxypyrimidine core mimics the diaminopyrimidine moiety found in Gefapixant but with altered hydrogen bond acceptor/donor profiles.

-

Binding Mode: The ethoxy groups fill hydrophobic sub-pockets (L1/L2), while the C5-amide (derived from the acid) extends into the solvent-exposed region, improving solubility and reducing off-target hERG activity.

Case Study: Herbicide Resistance Breakers (ALS Inhibitors)

In agrochemistry, this molecule is a precursor to Pyrimidinyl Benzoates (analogous to Bispyribac-sodium).

-

Mechanism: The acid is coupled to a salicylic acid derivative. The resulting bridge allows the molecule to block the channel to the active site of Acetolactate Synthase (ALS).

-

Advantage: The diethoxy variant often overcomes resistance mutations that prevent the binding of tighter dimethoxy analogs due to steric clash or subtle conformational changes in the mutant enzyme.

Case Study: CDK9 Kinase Inhibition

Cyclin-dependent kinase 9 (CDK9) regulates transcription elongation.

-

Application: 4,6-Disubstituted pyrimidines serve as the ATP-competitive hinge binder.

-

Strategy: The 5-carboxylic acid is converted to a heterocycle (e.g., oxadiazole) or an amide that interacts with the "gatekeeper" residue, determining selectivity over other CDKs.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 4,6-Diethoxypyrimidine-5-carboxylic Acid

Objective: Convert 4,6-dichloro-5-pyrimidinecarboxylic acid to the diethoxy target.

Reagents:

-

4,6-Dichloro-5-pyrimidinecarboxylic acid (1.0 eq)

-

Sodium Ethoxide (21% wt in Ethanol) (5.0 eq)

-

Anhydrous Ethanol (Solvent)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen.

-

Dissolution: Charge the flask with 4,6-dichloro-5-pyrimidinecarboxylic acid (10 mmol) and Anhydrous Ethanol (50 mL). Cool to 0°C.

-

Addition: Dropwise add Sodium Ethoxide solution (50 mmol) over 20 minutes. Observation: The solution will turn yellow/orange and precipitate NaCl.

-

Reaction: Remove ice bath and heat to reflux (80°C) for 6 hours.

-

Workup: Concentrate ethanol in vacuo. Dissolve residue in water (30 mL). Acidify to pH 3 with 1N HCl.

-

Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

-

Yield Target: >85%.[5]

-

Protocol B: General Amide Coupling (The "Handle" Activation)

Objective: Couple the acid to a functional amine (R-NH2).

Reagents:

-

4,6-Diethoxypyrimidine-5-carboxylic acid (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Amine (R-NH2) (1.1 eq)

Procedure:

-

Dissolve the acid and DIPEA in DMF. Stir for 5 mins.

-

Add HATU.[8] Stir for 10 mins to form the activated ester (color change to yellow).

-

Add the Amine. Stir at Room Temperature for 12 hours.

-

Validation: LC-MS should show [M+H]+ peak corresponding to Product.

-

Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over MgSO4.

Part 5: Future Outlook & Bioisosterism

The 4,6-diethoxy scaffold is mature, but opportunities exist in Bioisosteric Replacement :

-

Fluorination: 4,6-Bis(2,2,2-trifluoroethoxy) substitution. This dramatically increases metabolic stability and alters the quadrupole moment of the ring, potentially improving potency against resistant viral strains.

-

Deuteration: Deuterating the ethoxy methylene positions (-OCH2CD3) to reduce dealkylation rates by Cytochrome P450s, extending half-life (

).

References

-

BenchChem. (2025).[9] An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. Retrieved from

-

ChemicalBook. (2024). Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde. Retrieved from

-

National Institutes of Health (NIH). (2024). Carboxylic Acid Bioisosteres in Medicinal Chemistry. PubMed Central. Retrieved from

-

Organic Syntheses. (2013). Palladium-Catalyzed Carbonylation of 5-Bromopyrimidine. Org. Synth. 2013, 90, 316-326. Retrieved from

-

Royal Society of Chemistry. (2018). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of HSF1 and CDK9.[6] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile & Process Optimization for 4,6-Diethoxypyrimidine-5-carboxylic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 4,6-Diethoxypyrimidine-5-carboxylic acid .

Executive Summary

4,6-Diethoxypyrimidine-5-carboxylic acid (CAS: 4319-99-7) is a critical heterocyclic intermediate used in the synthesis of agrochemicals (herbicides) and pharmaceutical APIs (antivirals).[1][2] Its solubility behavior is governed by a "push-pull" mechanism: the lipophilic ethoxy groups (

This guide provides a comprehensive analysis of its solubility in organic solvents, thermodynamic modeling protocols, and a validated purification workflow.

Physicochemical Profile & Solubility Prediction

Understanding the molecular interaction sites is prerequisite to predicting solvent compatibility.

| Feature | Chemical Moiety | Effect on Solubility |

| Core Structure | Pyrimidine Ring | Electron-deficient aromatic system; moderate polarity. |

| Lipophilic Domain | 4,6-Diethoxy groups | Increases |

| Hydrophilic Domain | 5-Carboxylic Acid | H-bond donor/acceptor; high solubility in alcohols; pH-dependent solubility in water. |

| pKa | ~3.5 - 4.0 (Predicted) | Soluble in basic aqueous solutions ( |

Predictive Solubility Matrix

Based on structural analogs (e.g., 4,6-dimethoxypyrimidine-5-carboxylic acid) and thermodynamic principles, the solubility hierarchy is defined as follows:

-

High Solubility (>50 mg/mL): DMSO, DMF, Methanol (hot), Ethanol (hot).

-

Moderate Solubility (10–50 mg/mL): Acetone, Ethyl Acetate, Tetrahydrofuran (THF).

-

Low Solubility (<5 mg/mL): Water (neutral pH), Toluene, n-Hexane, Diethyl Ether.

Experimental Protocols for Solubility Determination

To generate precise mole-fraction data for process scaling, the Isothermal Saturation Method (Gravimetric) is the industry standard.

Protocol A: Static Equilibrium Method (Gravimetric)

Objective: Determine the saturation mass fraction (

-

Preparation: Add excess 4,6-Diethoxypyrimidine-5-carboxylic acid to 50 mL of the target solvent (e.g., Ethanol, Ethyl Acetate) in a jacketed equilibrium cell.

-

Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

). -

Sampling: Stop stirring and allow phases to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification: Transfer a known volume to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant mass is achieved.

-

Calculation:

Where

Protocol B: Dynamic Laser Monitoring (Polythermal)

Objective: Rapid determination of the metastable zone width (MSZW) for crystallization design.

-

Setup: Place a mixture of known concentration in a reactor with a turbidity probe.

-

Ramp: Heat at 1°C/min until turbidity disappears (

). -

Cool: Cool at 1°C/min until turbidity reappears (

). -

Data: The difference (

) defines the MSZW.

Thermodynamic Modeling

Experimental solubility data must be correlated using thermodynamic models to interpolate values for process design.

Modified Apelblat Equation

The solubility of 4,6-diethoxypyrimidine-5-carboxylic acid in pure solvents is best described by the semi-empirical Apelblat equation:

- : Mole fraction solubility.[4]

- : Absolute temperature (K).[3][4][5]

-

: Empirical constants derived from regression analysis of experimental data.

-

Positive

values indicate endothermic dissolution.

-

van't Hoff Analysis

To determine the dissolution enthalpy (

Interpretation:

- : Dissolution is endothermic (solubility increases with temperature). This is typical for pyrimidine carboxylic acids in alcohols.

- : Dissolution is entropy-driven (disorder increases).

Process Application: Purification Workflow

The solubility differential between Ethanol (hot) and Ethanol (cold) makes it the ideal solvent for recrystallization.

Validated Purification Protocol

-

Dissolution: Suspend crude 4,6-diethoxypyrimidine-5-carboxylic acid in Ethanol (10 mL/g). Heat to reflux (78°C) until fully dissolved.

-

Hot Filtration: Filter the hot solution to remove insoluble mechanical impurities (salts/catalysts).

-

Controlled Cooling: Cool the filtrate to 25°C at a rate of 10°C/hour.

-

Seeding (Optional): Add 0.1% wt pure seed crystals at 45°C to induce nucleation and prevent oiling out.

-

Isolation: Filter the resulting white crystals and wash with cold Ethanol (0°C).

-

Drying: Vacuum dry at 50°C for 6 hours.

Visual Workflow Logic

The following diagram illustrates the decision logic for solvent selection and purification based on solubility data.

Caption: Logic flow for the purification of 4,6-diethoxypyrimidine-5-carboxylic acid via temperature-swing crystallization.

References

-

Baluja, S., et al. (2012). "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 57(9-10), 861-867.

-

BenchChem. (2025). "An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine." Technical Support Center.

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[6] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(06), 720-722.

-

Ridka, O., et al. (2019).[7] "Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions." French-Ukrainian Journal of Chemistry, 7(2), 1-8.

-

PubChem. (2025).[8] "Compound Summary: Pyrimidine-5-carboxylic acid." National Library of Medicine.

Sources

- 1. CAS:4319-93-1, 4,6-二甲氧基嘧啶-5-甲酸-毕得医药 [bidepharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 7. Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 8. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4,6-Diethoxypyrimidine-5-carboxylic acid: Structure, Conformation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Diethoxypyrimidine-5-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its rigid pyrimidine core, decorated with flexible ethoxy groups and a reactive carboxylic acid handle, provides a versatile scaffold for the development of novel therapeutic agents. This guide offers an in-depth analysis of the molecule's structural features, predicted spectroscopic profile, and conformational dynamics. Furthermore, it provides a detailed, field-proven protocol for its synthesis and purification, grounded in established chemical principles. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Chapter 1: Introduction and Significance

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs and biologically active molecules. Its nitrogen atoms act as hydrogen bond acceptors, while the aromatic system can engage in π-stacking interactions, making it an ideal anchor for binding to biological targets such as kinases and enzymes. 4,6-Diethoxypyrimidine-5-carboxylic acid emerges as a particularly useful intermediate. The substituents at the 4, 5, and 6 positions offer distinct vectors for chemical modification:

-

4,6-Diethoxy Groups: These groups enhance lipophilicity and can be tailored to probe specific hydrophobic pockets within a target protein.

-

5-Carboxylic Acid: This functional group provides a crucial attachment point for amide bond formation, allowing for the facile introduction of diverse chemical moieties or linkage to larger molecular frameworks.

Understanding the intrinsic structural and conformational properties of this molecule is paramount for rationally designing new chemical entities with desired biological activities.

Chapter 2: Molecular Structure and Physicochemical Properties

The structural integrity and identity of 4,6-diethoxypyrimidine-5-carboxylic acid are established through a combination of its fundamental physicochemical properties and a detailed spectroscopic analysis.

Chemical Structure and Properties

The molecule consists of a central pyrimidine ring substituted with two ethoxy groups at positions 4 and 6, and a carboxylic acid at position 5.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₄ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| CAS Number | 4319-99-7 | [1] |

| Topological Polar Surface Area (TPSA) | 81.54 Ų | [1] |

| Predicted LogP | 0.9722 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 5 | [1] |

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the known structure and are essential for its unambiguous identification and quality control during and after synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~8.5-8.8 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring. Its downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.

-

~4.4-4.6 ppm (q, 4H): A quartet representing the four methylene protons (-O-CH₂-CH₃) of the two ethoxy groups, split by the adjacent methyl protons.

-

~1.3-1.5 ppm (t, 6H): A triplet corresponding to the six methyl protons (-O-CH₂-CH₃) of the two ethoxy groups, split by the adjacent methylene protons.

-

~11-13 ppm (br s, 1H): A broad singlet for the acidic proton of the carboxylic acid group. This signal is often broad and may exchange with trace water in the solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~165-170 ppm: Carboxylic acid carbonyl carbon (C=O).

-

~160-165 ppm: C4 and C6 carbons attached to the ethoxy groups.

-

~155-158 ppm: C2 carbon of the pyrimidine ring.

-

~110-115 ppm: C5 carbon attached to the carboxylic acid.

-

~62-65 ppm: Methylene carbons (-O-CH₂) of the ethoxy groups.

-

~14-16 ppm: Methyl carbons (-CH₃) of the ethoxy groups.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2900-3000 cm⁻¹: C-H stretches of the ethyl groups.

-

~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

-

~1200-1300 cm⁻¹: C-O stretching of the ether linkages.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 213.08.

-

[M-H]⁻: Expected at m/z 211.07.

-

Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) or ethoxy groups (-45 Da).

-

Chapter 3: Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. For 4,6-diethoxypyrimidine-5-carboxylic acid, the key conformational considerations revolve around the orientation of the three substituents on the pyrimidine ring. While the pyrimidine ring itself is largely planar, the substituents possess significant rotational freedom.[2][3]

The conformation of a six-membered ring system like pyrimidine can be highly sensitive to substitution patterns, leading to various conformations such as half-chair, boat, or twist-boat in saturated systems.[4] However, for the aromatic pyrimidine core of the topic molecule, planarity is expected. The critical degrees of freedom are the torsional angles of the substituents.

dot digraph "Conformational_Flexibility" { graph [ layout = "neato", overlap = "false", splines = "true", bgcolor = "#F1F3F4", fontname = "Arial", label = "Key Rotational Bonds in 4,6-diethoxypyrimidine-5-carboxylic acid", fontcolor = "#202124" ];

node [ style = "filled", shape = "plaintext", fontname = "Arial" ];

"C4" [label="C4", pos="0,0!"]; "O4" [label="O", pos="0.8,0.5!"]; "C4_Et" [label="CH2CH3", pos="1.6,0.8!"]; "C5" [label="C5", pos="-0.8, -0.8!"]; "C5_COOH" [label="COOH", pos="-1.6, -1.6!"]; "C6" [label="C6", pos="0, -1.6!"]; "O6" [label="O", pos="0.8, -2.1!"]; "C6_Et" [label="CH2CH3", pos="1.6, -2.4!"]; "Ring" [label="Pyrimidine\nRing", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="-0.5, -0.2!"];

edge [ color = "#34A853", penwidth = 2 ];

"C4" -> "O4" [label=" τ1", fontcolor="#EA4335"]; "O4" -> "C4_Et"; "C6" -> "O6" [label=" τ2", fontcolor="#EA4335"]; "O6" -> "C6_Et"; "C5" -> "C5_COOH" [label=" τ3", fontcolor="#EA4335"];

edge [ style=invis ]; "Ring" -> "C4"; "Ring" -> "C5"; "Ring" -> "C6"; } } Caption: Rotational degrees of freedom (τ1, τ2, τ3).

-

Ethoxy Group Conformation (τ1, τ2): The two ethoxy groups at C4 and C6 are sterically hindered by the adjacent carboxylic acid at C5. To minimize steric clash, the ethyl groups are expected to orient themselves away from the C5 substituent. This steric hindrance can lead to a progressive twist of the substituent relative to the plane of the pyrimidine ring.[5] The preferred conformation will likely involve the C-O-C plane of the ethoxy groups being non-coplanar with the pyrimidine ring.

-

Carboxylic Acid Conformation (τ3): The orientation of the carboxylic acid group is also influenced by the flanking ethoxy groups. It is likely that the carbonyl oxygen of the acid will be oriented away from the ethoxy groups to minimize electrostatic repulsion. Intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen of the pyrimidine ring is a possibility that could further stabilize a particular conformation.

While no specific crystal structure for 4,6-diethoxypyrimidine-5-carboxylic acid was found in the search, X-ray crystallographic studies of similarly substituted pyrimidines confirm that substituent interactions are the primary drivers of the final solid-state conformation.[6]

Chapter 4: Synthesis and Purification Protocols

The synthesis of 4,6-diethoxypyrimidine-5-carboxylic acid is typically achieved via the hydrolysis of its corresponding ethyl ester, which is synthesized through a classical pyrimidine ring-forming condensation reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down into readily available starting materials. The carboxylic acid can be formed from the hydrolysis of an ester. The pyrimidine ring itself is classically formed from the condensation of a 1,3-dicarbonyl equivalent with a source of the N-C-N fragment, such as formamidine.

dot digraph "Retrosynthesis" { graph [ bgcolor = "#F1F3F4", fontname = "Arial" ];

node [ shape = "box", style = "filled", fontname = "Arial", fillcolor = "#FFFFFF", fontcolor = "#202124" ];

edge [ color = "#4285F4", arrowhead = "open" ];

Target [label="4,6-Diethoxypyrimidine-5-carboxylic acid"]; Ester [label="Ethyl 4,6-diethoxypyrimidine-5-carboxylate"]; Precursors [label="Diethyl (ethoxymethylene)malonate\n+ Formamidine"];

Target -> Ester [label="Ester Hydrolysis"]; Ester -> Precursors [label="Pyrimidine Ring Condensation"]; } } Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthesis Protocol

This protocol describes a two-step process starting from diethyl (ethoxymethylene)malonate and formamidine.

Step 1: Synthesis of Ethyl 4,6-diethoxypyrimidine-5-carboxylate

-

Rationale: This reaction is a variation of the classic pyrimidine synthesis. Diethyl (ethoxymethylene)malonate serves as the C-C-C backbone, and formamidine provides the N-C-N fragment. Sodium ethoxide is used as a strong base to deprotonate the formamidine and facilitate the initial nucleophilic attack and subsequent cyclization. Ethanol is an ideal solvent as it is the conjugate acid of the base, preventing unwanted side reactions.

-

Protocol:

-

Prepare Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (2.0 equivalents) in absolute ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Add Reagents: To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (1.0 equivalent). Stir for 15 minutes. Then, add diethyl (ethoxymethylene)malonate (1.0 equivalent) dropwise at room temperature.[7]

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, evaporate the ethanol under reduced pressure. Partition the resulting residue between water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude ethyl 4,6-diethoxypyrimidine-5-carboxylate, which can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

-

Step 2: Hydrolysis to 4,6-Diethoxypyrimidine-5-carboxylic acid

-

Rationale: Saponification (base-catalyzed ester hydrolysis) is a robust and high-yielding method to convert the ethyl ester to the desired carboxylic acid. Sodium hydroxide is a common and effective base for this transformation. Acidification is required in the work-up to protonate the carboxylate salt and precipitate the final product.

-

Protocol:

-

Hydrolysis: Dissolve the crude or purified ethyl ester from Step 1 in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of cold, dilute hydrochloric acid (e.g., 2M HCl).[8] A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying.[8] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4,6-diethoxypyrimidine-5-carboxylic acid.

-

Protocol Validation System

The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Chapter 2. A successful synthesis will yield data consistent with the predicted profiles:

-

¹H NMR should show the absence of the ethyl ester signals (quartet around 4.2 ppm and triplet around 1.2 ppm from the ester ethyl group) and the appearance of the broad carboxylic acid proton.

-

FT-IR will show the disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of the broad O-H and carboxylic acid C=O stretches.

-

Mass spectrometry will confirm the correct molecular weight for the final acid (212.20 g/mol ).

Chapter 5: Applications in Drug Discovery

The 4,6-disubstituted-pyrimidine-5-carboxylate scaffold is a valuable starting point for the synthesis of a wide range of biologically active compounds. The carboxylic acid functionality is readily converted to an amide, allowing for the exploration of a large chemical space through combinatorial chemistry approaches. This scaffold has been identified as a core component in the development of various inhibitors, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The pyrimidine ring is an excellent mimic of the adenine core of ATP.

-

Antiviral and Antibacterial Agents: The pyrimidine nucleus is fundamental to nucleosides, and derivatives are often explored for their potential to interfere with viral or bacterial replication pathways.

The conformational flexibility of the ethoxy groups, combined with the rigid core and reactive handle, makes 4,6-diethoxypyrimidine-5-carboxylic acid a powerful tool for structure-activity relationship (SAR) studies in drug development programs.

References

-

Litońska, E., Proba, Z., Kułakowska, I., & Wierzchowski, K. L. (1979). Conformation of the N(CH3)2 group in cytosine and in simple model pyrimidines and pyridines. Steric effects of ortho-methyl substitution on infrared spectra and molecular dipole moments. Acta Biochimica Polonica, 26(1-2), 39-54. Available from: [Link]

-

Kappe, C. O., et al. (2000). X-ray Crystallographic Study of Substituted Perhydropyrimidinones. Extreme Changes in Ring Conformation. The Journal of Organic Chemistry, 65(18), 5443–5453. Available from: [Link]

-

PubChem. (n.d.). Ethyl 4,6-diethoxypyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Lee, S., et al. (2022). Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation. Frontiers in Chemistry. Available from: [Link]

-

Lee, S., et al. (2022). Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation. Frontiers in Chemistry. Available from: [Link]

-

Klein, C., et al. (2014). Design, Synthesis, and Conformational Analysis of Trispyrimidonamides as α-Helix Mimetics. The Journal of Organic Chemistry, 79(4), 1582-1593. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. Retrieved from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Frontiers | Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation [frontiersin.org]

- 3. Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformation of the N(CH3)2 group in cytosine and in simple model pyrimidines and pyridines. Steric effects of ortho-methyl substitution on infrared spectra and molecular dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 7. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]

- 8. prepchem.com [prepchem.com]

discovery and history of substituted pyrimidine carboxylic acids

The Evolution of Substituted Pyrimidine Carboxylic Acids: From Historical Discovery to Modern Drug Development

Abstract

Substituted pyrimidine carboxylic acids represent a foundational class of heterocyclic compounds that bridge fundamental biochemistry and advanced medicinal chemistry. From the historical isolation of orotic acid to the rational design of modern kinase and oxidase inhibitors, this structural motif has proven indispensable. This technical guide provides an in-depth analysis of the discovery, biochemical significance, synthetic methodologies, and pharmacological evolution of substituted pyrimidine carboxylic acids.

The Genesis of Pyrimidine Carboxylic Acids

The history of pyrimidine carboxylic acids is inextricably linked to the discovery of orotic acid. In 1905, researchers Biscaro and Belloni isolated a novel compound from whey, a proteinaceous liquid component of milk[1]. Initially, the exact structural nature of this compound was misunderstood, with early hypotheses proposing a seven-membered ring[2].

It was not until 1907 that Wheeler, Johnson, and Johns proposed that the substance was, in fact, a pyrimidine carboxylic acid—specifically, uracil-6-carboxylic acid (historically referred to as uracil-4-carboxylic acid)[2]. This structural assignment was ultimately confirmed in 1930 by Bachstez, who successfully synthesized the compound and demonstrated its identity with the natural material purified from milk[2]. For decades, orotic acid was colloquially known as "vitamin B13" due to its growth-enhancing properties, before its true role as an endogenous metabolic intermediate was fully elucidated[1].

Biochemical Significance: The De Novo Pyrimidine Pathway

In mammalian metabolism, orotic acid is the primary biological pyrimidine carboxylic acid, serving as the critical substrate in the de novo synthesis of pyrimidines[1]. The causality behind its biological importance lies in its structural readiness for ribosylation.

During de novo synthesis, dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase (DHODH), an integral membrane protein located in the inner mitochondrial membrane[1]. Following this oxidation, orotate phosphoribosyltransferase (OPRT)—a component of the bifunctional uridine monophosphate synthase (UMPS) complex—catalyzes the transfer of ribose-5-phosphate-1-pyrophosphate to the pyrimidine carboxylic acid, forming orotidine 5'-monophosphate (OMP)[1]. The carboxylic acid moiety is subsequently removed via decarboxylation by OMPDC to yield Uridine monophosphate (UMP)[1].

De novo pyrimidine biosynthesis pathway highlighting orotic acid.

Synthetic Methodologies: Constructing the Scaffold

The synthesis of substituted pyrimidine carboxylic acids relies heavily on multicomponent reactions that allow for rapid structural diversification. The Biginelli reaction, first described in 1891, remains the most robust method for constructing 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters[3].

Protocol: Step-by-Step Synthesis of a Substituted Pyrimidine-5-Carboxylic Acid

To ensure a self-validating experimental system, the following protocol details the synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, utilizing a Lewis acid-catalyzed Biginelli condensation followed by base-catalyzed hydrolysis[4].

Step 1: Biginelli Condensation

-

Reagents: Combine equimolar amounts (10 mmol) of ethyl acetoacetate, urea, and benzaldehyde in 20 mL of ethanol.

-

Catalysis: Add 20 mol% of a Lewis acid (e.g., zinc triflate or boric acid)[3][4]. Causality: The Lewis acid coordinates with the oxygen of the benzaldehyde, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by urea, driving the formation of the crucial imine intermediate.

-

Reaction: Reflux the mixture for 4–6 hours.

-

Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active benzaldehyde spot confirms complete conversion.

-

Isolation: Cool the mixture to precipitate the ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Filter and wash with cold ethanol.

Step 2: Ester Hydrolysis

-

Reagents: Suspend the isolated ester (5 mmol) in a 1:1 mixture of THF and 2M aqueous NaOH (10 mL).

-

Reaction: Stir at room temperature for 12 hours. Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which collapses to expel the ethoxide leaving group, yielding the soluble sodium carboxylate salt.

-

Validation (Precipitation): Acidify the aqueous layer with 1M HCl to pH ~2. The sudden protonation of the carboxylate neutralizes the molecule, drastically reducing its aqueous solubility and causing the free pyrimidine-5-carboxylic acid to precipitate. This phase change serves as a visual validation of successful hydrolysis.

-

Characterization: Filter the solid and confirm the structure via IR spectroscopy. The presence of a broad O-H stretch (3200–2500 cm⁻¹) and a shifted C=O stretch validates the conversion from ester to carboxylic acid[5].

Rational drug design and synthesis workflow for pyrimidine carboxylic acids.

Pharmacological Evolution and Rational Drug Design

Substituted pyrimidine carboxylic acids have transitioned from basic metabolic intermediates to highly targeted pharmacophores in modern drug discovery. The carboxylic acid moiety is particularly valuable for establishing critical electrostatic interactions and hydrogen bonds within enzyme active sites[6].

-

Xanthine Oxidase (XO) Inhibitors: Recent structural optimizations have utilized scaffold hopping to develop 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids as potent XO inhibitors[6]. Researchers discovered that the pyrimidine-4-carboxylic acid moiety provides superior inhibitory potency compared to the 5-carboxylic acid variant[6]. Furthermore, interrupting the intramolecular hydrogen bond (IMHB) between the amino and carboxylic groups fine-tunes the compound's affinity for the enzyme-substrate complex[6]. Compound 19a demonstrated an IC₅₀ of 0.039 μM, outperforming the clinical standard allopurinol[6].

-

PPARγ Activators: Derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid have been synthesized as high-affinity ligands for PPARγ, serving as potential antihyperglycemic agents[4]. Docking studies reveal that the carboxylic acid group anchors the molecule within the receptor's binding pocket, with specific derivatives (e.g., Compound 6e) showing comparable binding profiles to pioglitazone[4].

-

Anticancer Agents: By converting pyrimidine-5-carboxylic acids into carboxamides (e.g., 4-hydroxy-2-(methylthio)pyrimidine-5-carboxamides), researchers have generated compounds with significant anti-proliferative activity against cancer cell lines like SiHA, B16F10, and MCF-7, while maintaining low toxicity toward normal human cells[5].

Table 1: Quantitative Pharmacological Data of Substituted Pyrimidine Carboxylic Acid Derivatives

| Compound Class | Target / Application | Representative Compound | Quantitative Metric | Reference |

| 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4-carboxylic acids | Xanthine Oxidase (XO) Inhibition | Compound 19a | IC₅₀ = 0.039 μM | [6] |

| 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids | PPARγ Activation | Compound 6e | FlexX Score = -23.7 kcal/mol | [4] |

| 4-hydroxy-2-(methylthio)pyrimidine-5-carboxamides | Anticancer (MTT Assay) | Compound 5g | IC₅₀ < 10 μM (SiHA, B16F10) | [5] |

Conclusion

The trajectory of substituted pyrimidine carboxylic acids—from the serendipitous discovery of orotic acid in milk to the rational design of targeted therapeutics—underscores the enduring value of this heterocyclic core. By understanding the mechanistic principles of their synthesis and their highly tunable pharmacodynamic properties, researchers can continue to leverage pyrimidine carboxylic acids to address complex challenges in oncology, metabolic disorders, and beyond.

References

-

Title: Lithium orotate: A superior option for lithium therapy? - PMC Source: nih.gov URL: 1

-

Title: Treat Baldwin Johnson - National Academy of Sciences Source: nasonline.org URL: 2

-

Title: Synthesis of some New Fused Pyrimidine Compounds - SciSpace Source: scispace.com URL: 3

-

Title: Novel Pyrimidine Carboxamide Derivatives - Potential Anticancer Agents - Der Pharma Chemica Source: derpharmachemica.com URL: 5

-

Title: Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators - Academia.edu Source: academia.edu URL: 4

-

Title: Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids... - ChEMBL Source: ebi.ac.uk URL: 6

Sources

- 1. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nasonline.org [nasonline.org]

- 3. scispace.com [scispace.com]

- 4. (PDF) Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators [academia.edu]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Document: Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids an... - ChEMBL [ebi.ac.uk]

High-Purity Recovery of 4,6-Diethoxypyrimidine-5-carboxylic Acid: A Comprehensive Recrystallization Protocol

Executive Summary

4,6-Diethoxypyrimidine-5-carboxylic acid (CAS 4319-99-7) is a highly versatile and privileged scaffold utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including antiviral therapeutics, anticancer agents, and modulators of the integrated stress response[1]. In drug development, achieving >99% purity of this intermediate is critical, as trace lipophilic impurities or unreacted starting materials can severely inhibit downstream amide bond formations (e.g., using DCC/EDC coupling reagents)[2] or organometallic cross-coupling reactions.

This application note details a highly scalable, self-validating purification protocol that combines an initial acid-base chemical extraction with a precision binary-solvent (Ethanol/Water) recrystallization system[3].

Physicochemical Profiling & Causality

To design an effective purification strategy, one must exploit the specific structural features of the molecule.

The Causality of Solvent Selection: The molecular architecture of 4,6-diethoxypyrimidine-5-carboxylic acid presents a dual-solubility profile. The two ethoxy groups at positions 4 and 6 impart significant lipophilicity, making the pyrimidine core highly soluble in polar organic solvents like ethanol at elevated temperatures. Conversely, the carboxylic acid group at position 5 acts as a strong hydrogen-bond donor and acceptor.

By employing ethanol as the primary solvent and water as the anti-solvent, the dielectric constant of the medium is rapidly manipulated. Water selectively competes for hydrogen bonding, forcing the pyrimidine molecules to self-assemble via intermolecular carboxylic acid dimers and

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 4,6-Diethoxypyrimidine-5-carboxylic acid |

| CAS Number | 4319-99-7[4] |

| Molecular Formula | C9H12N2O4[4] |

| Molecular Weight | 212.20 g/mol [4] |

| Functional Groups | Pyrimidine ring, Ether (x2), Carboxylic Acid[4] |

| Solubility Profile | Soluble in hot EtOH, DMSO, and basic aqueous solutions; Insoluble in cold water. |

Experimental Design & Rationale

This protocol is engineered as a self-validating system , utilizing distinct visual and chemical cues (in-process controls) to ensure success at each stage:

-

Acid-Base Extraction (Chemical Purification): Crude synthetic mixtures often contain unreacted neutral pyrimidines or lipophilic byproducts. Dissolving the crude material in a strong base (NaOH) ionizes the target compound into a water-soluble sodium carboxylate salt, allowing for the mechanical filtration of insoluble organic impurities. Subsequent acidification (HCl) forces the precipitation of the free acid.

-

Mixed-Solvent Recrystallization (Polymorphic Purity): The chemically purified solid is dissolved in hot ethanol. The precise, dropwise addition of water to the "turbidity point" ensures the system rests exactly at the metastable zone limit. Controlled cooling prevents the rapid "crashing out" of the product, thereby avoiding the occlusion of solvent molecules or trace impurities within the crystal lattice.

Step-by-Step Methodology

Phase 1: Acid-Base Pre-treatment

-

Alkaline Dissolution: Suspend 10.0 g of crude 4,6-diethoxypyrimidine-5-carboxylic acid in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

-

Ionization: Slowly add 1M NaOH dropwise under continuous magnetic stirring. Monitor the pH until it reaches 10.0 – 11.0. The target compound will dissolve, yielding a clear or slightly cloudy aqueous solution.

-

Clarification: Vacuum filter the alkaline solution through a Celite® pad to remove any undissolved neutral impurities or particulate matter.

-

Acidic Precipitation: Transfer the clarified filtrate to an ice bath (0–5°C). Slowly add 1M HCl dropwise while continuously monitoring the pH. Stop the addition when the pH reaches 2.0 – 3.0. A dense, white precipitate of the free carboxylic acid will form immediately[2].

-

Intermediate Isolation: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold deionized water to remove residual salts. Air-dry under vacuum for 30 minutes.

Phase 2: Ethanol/Water Recrystallization

-

Hot Solvation: Transfer the semi-dry intermediate solid to a 250 mL round-bottom flask equipped with a reflux condenser. Add 30 mL of absolute ethanol and heat the suspension in an oil bath to 65–70°C until the solid is completely dissolved.

-

Anti-Solvent Titration: While maintaining the temperature at 65°C, add deionized water dropwise via an addition funnel. Stop the addition the exact moment a faint, persistent cloudiness (turbidity) appears (typically requiring 10–15 mL of water). This visual cue confirms the solution has reached the edge of supersaturation.

-

Equilibration: Add 1 to 2 drops of hot ethanol to just clear the turbidity, returning the solution to a homogenous state.

-

Controlled Nucleation: Remove the heat source. Allow the flask to cool naturally to room temperature over 2 hours. Crucial: Do not agitate or disturb the flask during this period, as kinetic shock can cause premature precipitation and trap impurities.

-

Final Maturation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 1 hour to maximize thermodynamic yield.

-

Harvesting: Vacuum filter the resulting brilliant white crystalline needles. Wash the crystals with 10 mL of an ice-cold 1:1 Ethanol/Water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at 45°C for 12 hours to a constant weight.

Quantitative Outcomes

Table 2: Expected Purification Metrics

| Stage | Mass Recovery | Purity (HPLC) | Visual Appearance |

| Crude Material | 10.0 g (Baseline) | 85.0 - 90.0% | Yellowish / Off-white powder |

| Post Acid-Base | 8.8 g (88.0%) | ~96.5% | Off-white amorphous solid |

| Post Recrystallization | 7.6 g (76.0% Overall) | >99.5% | Brilliant white crystalline needles |

Process Visualization

Workflow for the purification of 4,6-Diethoxypyrimidine-5-carboxylic acid via recrystallization.

References

- Google Patents. "2-chlorine/hydroxy pyrimidine-5-carboxylic acid synthetic method." Patent CN109467536A.

-

Der Pharma Chemica. "Novel Pyrimidine Carboxamide Derivatives - Potential Anticancer Agents." Der Pharma Chemica, 2022. Available at:[Link]

Sources

analytical methods for "4,6-Diethoxypyrimidine-5-carboxylic acid" quantification

An In-Depth Guide to the Quantitative Analysis of 4,6-Diethoxypyrimidine-5-carboxylic acid

Authored by: A Senior Application Scientist

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 4,6-Diethoxypyrimidine-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines advanced protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside spectroscopic characterization techniques. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

4,6-Diethoxypyrimidine-5-carboxylic acid is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocycle in numerous biologically active molecules, including nucleobases.[1] The presence of both ethoxy and carboxylic acid functional groups makes this molecule a versatile building block in medicinal chemistry and drug discovery. Accurate quantification is paramount for reaction monitoring, purity assessment, and quality control in synthetic processes.

A summary of the key physicochemical properties of 4,6-Diethoxypyrimidine-5-carboxylic acid is presented in the table below. These properties are crucial in the selection and optimization of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₄ | [2] |

| Molecular Weight | 212.20 g/mol | [2] |

| CAS Number | 4319-99-7 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 5 | [2] |

| Topological Polar Surface Area (TPSA) | 81.54 Ų | [2] |

| LogP | 0.9722 | [2] |

Primary Quantification Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is the preferred method for the routine quantification of 4,6-Diethoxypyrimidine-5-carboxylic acid due to its robustness, precision, and the presence of a UV-active pyrimidine ring. The carboxylic acid moiety necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.

Scientific Rationale for Method Design

A reversed-phase C18 column is selected due to the compound's moderate polarity. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. The inclusion of an acid, such as formic or perchloric acid, in the aqueous phase suppresses the ionization of the carboxylic acid group.[3][4] This leads to increased retention on the nonpolar stationary phase and results in sharper, more symmetrical peaks, which is critical for accurate integration and quantification.

Experimental Protocol: HPLC-UV

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-13 min: 90% to 10% B

-

13-15 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 260 nm (pyrimidine derivatives typically exhibit strong absorbance in this region).

-

Injection Volume: 10 µL.

Preparation of Standards and Samples:

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4,6-Diethoxypyrimidine-5-carboxylic acid and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Analysis and Validation:

-

Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration of the working standards.

-

Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.

-

Method Validation: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

HPLC Analysis Workflow

Caption: Workflow for the quantification of 4,6-Diethoxypyrimidine-5-carboxylic acid by HPLC-UV.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent confirmatory technique. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.[5] Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[6]

Scientific Rationale for Derivatization

Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group. This transformation significantly increases the volatility of the analyte and prevents peak tailing that would otherwise occur due to interactions with the stationary phase.

Experimental Protocol: GC-MS with Silylation

Instrumentation:

-

GC-MS system equipped with a capillary column and an electron ionization (EI) source.

Derivatization Procedure:

-

Accurately weigh 1 mg of the sample or standard into a clean, dry vial.

-

Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

-

Seal the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injecting an aliquot into the GC-MS.

Chromatographic and Spectrometric Conditions:

-

Column: HP-5ms (or equivalent) 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-500) for qualitative confirmation and Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

Data Analysis and Validation:

-

Quantification: Use an internal standard (e.g., a structurally similar compound that also undergoes derivatization) for improved accuracy. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

-